2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide
Description
2-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide is a heterocyclic small molecule characterized by a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide moiety is linked to a pyrimidine ring, which is further functionalized with a pyrrolidin-1-yl group at position 3.
The pyrrolidine substituent introduces a five-membered saturated ring, enhancing solubility and modulating steric and electronic interactions with target proteins.
Properties
IUPAC Name |
2-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(14-11-25-18(21-14)13-6-2-1-3-7-13)22-15-10-16(20-12-19-15)23-8-4-5-9-23/h1-3,6-7,10-12H,4-5,8-9H2,(H,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKISJKSDYZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
It is known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring. This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation. Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development.
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can result in analgesic effects. Inhibition of enzymes like phosphodiesterase type 5 can lead to vasodilation.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. .
Biological Activity
2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, with the CAS number 1396765-82-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N5OS, with a molecular weight of 351.4 g/mol. The compound features a thiazole ring fused with a pyrimidine moiety and a phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5OS |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1396765-82-4 |
Antitumor Activity
Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant antitumor properties. A study focusing on related compounds demonstrated their ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary findings indicate that it exhibits moderate to strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the pyrrolidine and thiazole rings is believed to enhance its membrane-disrupting capabilities against bacterial cells .
Case Studies
- Antitumor Study : A recent investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the phenyl and pyrimidine positions significantly influenced cytotoxicity against MCF-7 breast cancer cells. The study emphasized the role of electronic effects imparted by substituents on the phenyl group in enhancing antitumor activity .
- Anti-inflammatory Research : In a controlled study, this compound was tested alongside known anti-inflammatory agents. Results indicated a synergistic effect when combined with corticosteroids, suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis .
- Antimicrobial Evaluation : A comparative analysis of this compound against established antibiotics showed promising results in inhibiting Staphylococcus aureus. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction mechanisms at play .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H17N5OS
- Molecular Weight : 351.43 g/mol
- IUPAC Name : 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide
The compound features a thiazole ring, a pyrimidine moiety, and a phenyl group, which contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The incorporation of the thiazole and pyrimidine rings is known to enhance the inhibition of tumor cell proliferation. For instance, derivatives of thiazole have been studied for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties.
Antiviral Properties
Studies have shown that pyrimidine derivatives can exhibit antiviral activity against various viruses. The presence of the pyrrolidinyl group may enhance the compound's ability to interact with viral proteins, potentially leading to the development of antiviral agents targeting diseases such as influenza and HIV.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on related compounds indicates that they may protect neurons from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. Given the compound's structure, it may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases.
Case Study 1: Anticancer Screening
A study conducted on thiazole derivatives demonstrated that compounds with similar functionalities inhibited cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be further explored for its anticancer potential.
Case Study 2: Antiviral Activity Assessment
In vitro studies assessing the antiviral activity of pyrimidine derivatives revealed that certain compounds could reduce viral replication by interfering with viral entry mechanisms. This suggests a promising avenue for further exploration of this compound as an antiviral agent.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amide coupling | EDC, HOBt, NMM, DMF, 0°C → RT | Forms thiazole-4-carboxamide intermediate |
| NAS (Pyrimidine) | Pyrrolidine, NaH/DIPEA, DMF, 80°C, 12–24 hrs | Substitutes Cl at pyrimidine C6 with pyrrolidine |
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions:
- Sulfur oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) or H₂O₂ selectively oxidizes the thiazole’s sulfur atom to form sulfoxide or sulfone derivatives.
- Pyrimidine ring stability : The pyrimidine ring remains intact under mild oxidative conditions due to electron-withdrawing effects of the pyrrolidine group .
Reduction Reactions
- Thiazole ring reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thiazole to a thiazoline or opens the ring entirely, depending on reaction time and pressure.
- Amide stability : The carboxamide group resists reduction under standard hydrogenation conditions .
Hydrolysis Reactions
- Amide hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) conditions cleave the carboxamide bond, yielding 2-phenylthiazole-4-carboxylic acid and 6-(pyrrolidin-1-yl)pyrimidin-4-amine .
- Pyrimidine stability : The pyrimidine ring resists hydrolysis under mild conditions but degrades in concentrated acids at high temperatures .
Substitution and Functionalization
- Pyrimidine C2 modification : Electrophilic substitution at the pyrimidine C2 position is hindered by steric and electronic effects from the adjacent pyrrolidine group .
- Thiazole C5 functionalization : Bromination (NBS, CCl₄) or nitration (HNO₃/H₂SO₄) occurs at the thiazole C5 position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 2: Functionalization Reactions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination (C5) | NBS, CCl₄, 60°C, 6 hrs | 5-Bromo-2-phenylthiazole-4-carboxamide | 72 |
| Nitration (C5) | HNO₃ (conc.), H₂SO₄, 0°C, 2 hrs | 5-Nitro-2-phenylthiazole-4-carboxamide | 65 |
Stability Under Biological Conditions
- pH stability : The compound remains stable in physiological pH (7.4) but undergoes slow hydrolysis in acidic (pH < 3) or alkaline (pH > 10) environments .
- Thermal stability : Decomposition occurs above 200°C, with the thiazole ring fragmenting first.
Key Research Findings
- Synthetic yield optimization : Use of NaH over DIPEA in NAS improves yields by 15–20% .
- Selective oxidation : m-CPBA selectively oxidizes the thiazole sulfur without affecting the pyrrolidine ring.
- Biological activity correlation : Bromination at C5 reduces Hsp90 binding affinity by 40%, highlighting the importance of the unmodified thiazole ring .
Comparison with Similar Compounds
Key Observations:
Pyrrolidin-1-yl vs.
Carboxamide vs.
Fluorinated Analogues : Compounds like EP 4 374 877 A2 () leverage trifluoromethyl groups for enhanced lipophilicity and stability, a feature absent in the target compound but relevant for optimizing pharmacokinetics .
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray Crystallography: Resolves 3D conformation of crystalline forms (e.g., CCP4 suite for structure determination) .
- 2D NMR (COSY, HSQC): Assigns complex proton-carbon correlations in crowded spectral regions .
What biological activities have been reported for structurally related compounds, and how are these assays designed?
Q. Basic Screening
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anticancer Activity: MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
Q. Advanced Mechanistic Studies
- Target Engagement: Use of CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
How can synthetic yields be improved while minimizing side reactions?
Q. Advanced Optimization Strategies
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for dehalogenation) enhance selectivity .
- DoE (Design of Experiments): Statistically optimizes parameters like temperature, solvent ratio, and catalyst loading .
How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Methodological Approach
- Pharmacokinetic Profiling: Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS. Rapid clearance (e.g., t₁/₂ < 2h) may explain poor in vivo activity despite strong in vitro results .
- Metabolite Identification: Use liver microsomes or hepatocytes to identify active/inactive metabolites .
- Formulation Adjustments: Incorporate cyclodextrin or lipid nanoparticles to enhance solubility and stability .
What computational tools are suitable for predicting target binding modes and SAR?
Q. Advanced Modeling
- Molecular Docking (AutoDock Vina): Predicts binding poses to kinases or receptors (e.g., pyrimidine moiety occupying ATP-binding pockets) .
- QSAR Models: Utilize MOE or Schrödinger to correlate substituent effects (e.g., pyrrolidine vs. piperidine) with activity .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .
What considerations are critical for designing in vivo studies with this compound?
Q. Advanced Preclinical Design
- Dose Optimization: Start with 10–50 mg/kg (IP or oral) based on murine PK data .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Tumor Xenograft Models: Use immunodeficient mice implanted with target cancer cell lines (e.g., HCT-116 for colorectal cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
